molecular formula C21H17N3O3 B12727016 Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod CAS No. 2251699-84-8

Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod

货号: B12727016
CAS 编号: 2251699-84-8
分子量: 359.4 g/mol
InChI 键: FZQFRQWSHVIYID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC112273 is a major circulating metabolite of ozanimod, a drug recently approved for treating relapsing multiple sclerosis. This compound is formed through the stereospecific oxidative deamination of the (S)-enantiomer of indaneamine (RP101075) by monoamine oxidase B (MAO B) .

准备方法

The formation of CC112273 involves a two-step process. Initially, ozanimod undergoes dealkylation catalyzed by cytochrome P450 enzymes (CYP3A4/1A1) to produce the amine RP101075. Subsequently, RP101075 is oxidized by MAO B to form CC112273 . The reaction conditions for these steps involve the use of human liver mitochondrial fractions and recombinant human MAO B .

生物活性

Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod is a derivative of ozanimod, a sphingosine-1-phosphate receptor modulator with significant therapeutic potential, particularly in autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, and safety profile based on diverse research findings.

This compound primarily acts as an agonist for sphingosine-1-phosphate receptors (S1PRs), specifically S1P1 and S1P5. The mechanism involves:

  • Receptor Activation : Binding to S1P1 leads to internalization and degradation of the receptor, reducing lymphocyte egress from lymphoid tissues into circulation. This action decreases the number of circulating lymphocytes, particularly CD4+ and CD8+ T cells, which are implicated in autoimmune responses .
  • Selectivity : Ozanimod exhibits a high degree of selectivity for S1P1 over other S1P receptors (S1P2, S1P3, S1P4), which is critical for minimizing off-target effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Following oral administration, it reaches peak plasma concentrations within 6 to 8 hours, with a steady-state achieved around 102 hours post-administration .
  • Distribution : The compound has a high volume of distribution (5590 L), indicating extensive tissue uptake. It also crosses the blood-brain barrier, which is relevant for treating central nervous system disorders .
  • Metabolism : The drug undergoes hepatic metabolism primarily through CYP enzymes, yielding active metabolites that contribute to its therapeutic effects .

Ulcerative Colitis

A long-term study involving patients with moderately to severely active UC demonstrated that this compound significantly improved clinical outcomes:

  • Clinical Response Rates : At week 200 of the open-label extension phase, clinical response rates were reported at 93.3%, with remission rates at 82.7% using observed cases .
  • Histological Improvement : Endoscopic improvement rates were maintained at approximately 46% over two years .

Multiple Sclerosis

In patients with relapsing forms of MS:

  • Reduction in Relapses : Clinical trials indicated that treatment with ozanimod resulted in a significant reduction in disease relapse rates compared to placebo, showcasing its efficacy in managing MS symptoms .

Safety Profile

The safety profile of this compound has been evaluated across various studies:

  • Adverse Events : Common adverse effects include increased liver enzymes and elevated blood pressure. Serious events like infections were reported in approximately 10%–35% of patients .
  • Long-term Safety : No new safety signals were identified during extended follow-up periods, indicating a favorable long-term safety profile .

Comparative Efficacy Table

StudyConditionDoseClinical Response RateRemission RateDuration
TOUCHSTONE OLEUlcerative Colitis1 mg/day93.3%82.7%200 weeks
MS TrialsMultiple SclerosisVariableSignificant reduction in relapsesNot specifiedUp to 2 years

属性

CAS 编号

2251699-84-8

分子式

C21H17N3O3

分子量

359.4 g/mol

IUPAC 名称

5-[3-(1-oxo-2,3-dihydroinden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C21H17N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12H,7-8H2,1-2H3

InChI 键

FZQFRQWSHVIYID-UHFFFAOYSA-N

规范 SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(=O)C4=CC=C3)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。